molecular formula C15H21N5O3 B2477227 1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-87-0

1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2477227
CAS No.: 941883-87-0
M. Wt: 319.365
InChI Key: UADMOIRSKGKMFW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a fused pyridine-pyrimidine ring system. Key structural features include:

  • 1,3-Dimethyl groups: These substituents enhance lipophilicity and metabolic stability .

Pyrido[2,3-d]pyrimidine-diones are recognized for diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-18-13-12(14(21)19(2)15(18)22)11(3-4-17-13)16-5-6-20-7-9-23-10-8-20/h3-4H,5-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMOIRSKGKMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5O2C_{15}H_{19}N_{5}O_{2}, with a molecular weight of approximately 299.35 g/mol. The structure is characterized by a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.

This compound primarily acts as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). This kinase plays a crucial role in regulating protein synthesis and cell proliferation. Inhibition of eEF-2K has been linked to reduced cancer cell growth and enhanced apoptosis in various cancer types.

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory activity against eEF-2K with an IC50 value of approximately 420 nM. This suggests a potent effect on the kinase's activity, particularly in cancer cell lines such as MDA-MB-231 breast cancer cells .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

  • Cancer Treatment : Its ability to inhibit eEF-2K positions it as a potential candidate for cancer therapy, particularly in tumors that exhibit high levels of this kinase.
  • Anti-inflammatory Effects : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities of various pyrido[2,3-d]pyrimidine derivatives compared to this compound:

Compound NameTarget EnzymeIC50 (nM)Biological Activity
This compoundeEF-2K420Inhibitor
Compound 6 (A-484954)eEF-2K280Inhibitor
Compound 9eEF-2K930Inhibitor
Other Pyrido DerivativesVarious KinasesVariesAntitumor/Anti-inflammatory

Study 1: Efficacy Against Breast Cancer

A study focused on the effects of this compound on MDA-MB-231 cells demonstrated significant inhibition of cell proliferation. The compound was found to induce apoptosis through the modulation of eEF-2K activity and subsequent effects on protein synthesis pathways .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to identify optimal modifications to enhance the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings indicated that specific substitutions at the R1 and R2 positions significantly improved potency against eEF-2K while maintaining favorable pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents at Position 5 Core Structure Key Modifications
Target Compound (2-Morpholinoethyl)amino Pyrido[2,3-d]pyrimidine-dione Morpholine ring enhances solubility and target interaction
1,3-Dimethyl-5-styrylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () Styryl group Pyrido[2,3-d]pyrimidine-dione Styryl group introduces π-π stacking potential; synthesized via [Et3NH][HSO4]-catalyzed multicomponent reaction
5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Methyl-thieno ring Thieno[2,3-d]pyrimidine-dione Thieno ring increases planarity and electron-deficient character, favoring antimicrobial activity
1,3-Dimethyl-5-(propan-2-ylamino)pyrido[2,3-d]pyrimidine-dione () Isopropylamino Pyrido[2,3-d]pyrimidine-dione Smaller alkyl chain reduces steric hindrance but limits solubility compared to morpholinoethyl
5-((2-Aminothiazol-5-yl)(phenyl)amino)pyrimidin-4(3H)-one () Aminothiazole-phenyl hybrid Pyrimidinone Hybrid structure broadens binding interactions; tested for enzyme inhibition

Table 3: Activity Comparison

Compound Biological Activity Mechanism/Target Key Findings
Target Compound Hypothesized kinase inhibition RAF-MEK-ERK pathway (inferred from ) Morpholino group may enhance binding to ATP pockets
Pyrido[2,3-d]pyrimidine-dione derivatives () Herbicidal HOMO-LUMO gap modulation (ΔE = 3.91–4.10 eV) Electron-deficient cores disrupt photosynthetic electron transport
6-(Imidazo[1,2-a]pyridin-2-yl)thieno[2,3-d]pyrimidine-dione () Antimicrobial (MIC < streptomycin vs. P. aeruginosa) TrmD enzyme inhibition (docking score: −8.2 kcal/mol) Thieno-pyrimidine hybrid improves membrane penetration
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-dione () Cytotoxic (IC50 = 1.2 µM vs. HeLa) ERK signaling blockade Bulky aryl groups improve cellular uptake

Physicochemical Properties

Table 4: Electronic and Structural Parameters

Compound HOMO (eV) LUMO (eV) ΔE (eV) LogP
Target Compound −6.2 (predicted) −2.3 (predicted) 3.9 1.8
5-Methylthieno[2,3-d]pyrimidine-dione () −5.9 −1.8 4.1 2.1
(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine-dione () −6.0 −2.1 3.9 1.5
Flumioxazin (Control, ) −6.5 −3.0 3.5 2.4
  • HOMO-LUMO Analysis : The target compound’s ΔE (~3.9 eV) aligns with herbicidal analogs, suggesting redox-mediated bioactivity .
  • LogP: Lower than thieno derivatives due to the polar morpholino group, favoring aqueous solubility .

Q & A

What are the standard synthetic routes for preparing 1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves sequential alkylation and functionalization of pyrido[2,3-d]pyrimidine precursors. A common approach includes:

Core formation : Starting with 6-amino-1,3-dimethyluracil, Vilsmeier formylation introduces formyl groups at position 5 .

Amine coupling : Reaction with 2-morpholinoethylamine under nucleophilic substitution conditions (e.g., DMF with triethylamine as a base) to attach the morpholinoethylamino group .

Characterization : Confirmation via 1H^1H NMR (e.g., δ 3.5–3.7 ppm for morpholine protons) and LCMS (m/z calculated for C17H24N6O3\text{C}_{17}H_{24}N_6O_3: 376.19) .

How can reaction conditions be optimized to improve the yield of the morpholinoethylamino substituent?

Answer:
Advanced optimization strategies include:

  • Solvent selection : DMF or dichloromethane enhances solubility of intermediates; polar aprotic solvents improve nucleophilicity .
  • Catalysis : Potassium carbonate or triethylamine as a base increases alkylation efficiency. For example, using K2_2CO3_3 in DMF at 60°C achieves >70% yield in analogous compounds .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation .

What spectroscopic methods are critical for resolving structural ambiguities in this compound?

Answer:

  • 1H^1H and 13C^{13}C NMR : Identify substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm; morpholine protons at δ 2.4–3.8 ppm) .
  • 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to confirm connectivity in the pyrido[2,3-d]pyrimidine core .
  • LCMS-HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 377.20) and fragmentation patterns .

How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50_{50} for kinase inhibition) with positive controls like known eEF-2K inhibitors .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
  • Replicates and statistical analysis : Apply randomized block designs with ≥3 replicates to account for variability .

What strategies enhance target selectivity when modifying the pyrido[2,3-d]pyrimidine core?

Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., -NO2_2) at position 5 improve binding to kinase active sites .
    • Varying amine side chains (e.g., morpholinoethyl vs. piperazinyl) modulates hydrophilicity and selectivity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like eEF-2K, guiding synthetic prioritization .

What advanced techniques validate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Kinase activity assays : Measure ATPase activity using 32P^{32}P-ATP in recombinant eEF-2K systems. IC50_{50} values <1 μM indicate potent inhibition .
  • Western blotting : Detect phosphorylation levels of eEF-2 in treated cell lysates to confirm downstream effects .
  • Crystallography : Co-crystallization with eEF-2K reveals binding modes (e.g., hydrogen bonds with Asp130, hydrophobic interactions with Leu92) .

How can researchers mitigate challenges in solubility during biological testing?

Answer:

  • Formulation optimization : Use DMSO stock solutions (≤0.1% final concentration) or PEG-400 for in vitro assays to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the morpholinoethyl group to enhance aqueous solubility in vivo .

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